molecular formula C19H20N4O3 B2653288 1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-46-7

1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2653288
CAS RN: 899947-46-7
M. Wt: 352.394
InChI Key: SYGLLDOZKMPRTC-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that includes atoms of at least two different elements . They are often used in the development of pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a method for the synthesis of tricyclic oxazolo compounds has been reported .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and are often influenced by factors such as temperature, solvent, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques .

Scientific Research Applications

Anticancer and Anti-HIV-1 Activity 1,6,7-Trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, a derivative within the purine analogue family, shows promising results in anticancer and anti-HIV-1 applications. Ashour et al. (2012) synthesized similar tricyclic purine derivatives, finding significant activity against certain cancer cell lines and moderate anti-HIV-1 activity. This suggests the potential of these compounds in oncology and virology research (Ashour et al., 2012).

Antiviral Activity Guanosine analogues within the same chemical family have demonstrated antiviral properties. Kini et al. (1991) reported the synthesis of sugar-modified nucleoside derivatives of purine analogues showing activity against the Semliki Forest virus (Kini et al., 1991).

Potential as Immunotherapeutic Agents Nagahara et al. (1990) synthesized novel analogues of purine nucleosides, including thiazolo[4,5-d]pyrimidine derivatives, to explore their immunomodulatory effects. They found that certain guanosine analogues exhibited significant immune activity, suggesting their potential use as immunotherapeutic agents (Nagahara et al., 1990).

Antiproliferative Agents Further research into purine derivatives, such as those by Sucharitha et al. (2021), indicates their effectiveness as antiproliferative agents, particularly against certain cancer cell lines. This underscores the relevance of these compounds in the development of new cancer therapies (Sucharitha et al., 2021).

Coordination with Metal Ions Shaker (2011) explored the synthesis and study of mixed ligand-metal complexes involving purine derivatives, demonstrating the potential of these compounds in coordination chemistry and material science applications (Shaker, 2011).

Anti-Inflammatory Activity Compounds based on the pyrimidopurinedione ring system, similar to 1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, have shown anti-inflammatory activity. Kaminski et al. (1989) synthesized a series of these compounds and demonstrated their effectiveness in chronic inflammation models (Kaminski et al., 1989).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the target they interact with. Some similar compounds have been found to exhibit activity against different types of cancer and other diseases .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their structure. It’s important to handle them with care and use appropriate safety measures .

Future Directions

The future research directions in this field could involve the synthesis of new derivatives of these compounds, studying their biological activity, and developing them into effective therapeutic agents .

properties

IUPAC Name

4,7,8-trimethyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-13(2)26-18-20-16-15(23(12)18)17(24)22(19(25)21(16)3)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGLLDOZKMPRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione

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